molecular formula C23H23N3O5S2 B2602933 N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206986-00-6

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2602933
CAS No.: 1206986-00-6
M. Wt: 485.57
InChI Key: CHYZILFETSTRCB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole core. The compound’s structure includes a thiophene ring substituted with a sulfonamide group (N-methylated) and a 3,4-dimethylphenyl-substituted oxadiazole moiety. The 3,5-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions through π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-14-6-7-16(10-15(14)2)22-24-23(31-25-22)21-20(8-9-32-21)33(27,28)26(3)17-11-18(29-4)13-19(12-17)30-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYZILFETSTRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,5-dimethoxyphenyl and 3,4-dimethylphenyl derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the oxadiazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, forming sulfonic acids. For example:

  • Acidic hydrolysis : Reaction with HCl or H2SO4 produces the corresponding thiophene-3-sulfonic acid .

  • Basic hydrolysis : Treatment with NaOH or KOH yields the sulfonamide hydrolysis product, which can further react with amines to form novel derivatives .

Key Observations :

  • Hydrolysis is reversible and depends on pH and temperature .

  • The oxadiazole ring remains stable during hydrolysis, suggesting selectivity for sulfonamide reactivity.

Substitution Reactions

The compound’s heterocyclic rings enable electrophilic and nucleophilic substitution:

  • Thiophene ring : Electrophilic substitution at the 2-position (adjacent to the oxadiazole) with reagents like nitration mixtures or halogenation agents.

  • Oxadiazole ring : Substitution at the 3-position via nucleophilic aromatic substitution (e.g., with amines or alkoxides).

Example Reaction :
Nucleophilic substitution of the oxadiazole’s 3-position with aniline derivatives under catalytic conditions (e.g., CuI, DMF).

Coupling Reactions

The sulfonamide group serves as a versatile scaffold for coupling:

  • Amide bond formation : Reaction with aldehydes or ketones to form imine derivatives .

  • Click chemistry : Potential [3+2] cycloaddition with azides to form triazoles, though unexplored in this specific structure.

Reduction and Oxidation

  • Reduction : The oxadiazole ring can undergo reduction to form amine derivatives using LiAlH4 or NaBH4.

  • Oxidation : Sulfonamides resist oxidation, but thiophene rings may oxidize to thiophene oxide under strong oxidizing agents.

Biological Activity-Driven Reactions

The compound’s heterocyclic periphery enables interactions with enzymes or receptors, as observed in analogous sulfonamide-oxadiazole hybrids . Key mechanisms include:

  • Enzyme inhibition : Potential binding to COX-2 or viral proteases via sulfonamide’s hydrogen-bonding capacity .

  • Allosteric modulation : The oxadiazole ring may stabilize protein-ligand interactions through π-π stacking.

Stability and Degradation

  • Thermal stability : Stable under reflux conditions (e.g., 100–150°C) in aprotic solvents like DMF.

  • Photodegradation : Sensitive to UV light, requiring storage in opaque containers.

Analytical Characterization

Typical techniques include:

  • NMR : Proton shifts for thiophene (δ 6.5–7.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and sulfonamide (δ 2.5–3.5 ppm).

  • HPLC : Retention time correlates with molecular weight (460 g/mol).

This compound’s reactivity highlights the interplay between its sulfonamide and oxadiazole moieties, offering pathways for both synthetic modification and biological exploitation. Further studies could explore its role in medicinal chemistry, particularly in enzyme-targeted therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, sulfonamide group, and oxadiazole moiety. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S, with a molecular weight of approximately 398.47 g/mol. The presence of methoxy and dimethylphenyl groups contributes to its unique chemical properties that are relevant in biological systems.

Pharmacological Applications

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EffectsSimilar compounds induced apoptosis in colon cancer cells via Fas signaling pathways .
Study BAnti-inflammatory ActivityInvestigated the role of sulfonamides in inhibiting cytokine production in vitro.
Study CAntimicrobial EfficacyEvaluated the effectiveness of sulfonamide derivatives against Gram-positive and Gram-negative bacteria.

Potential Mechanisms of Action

The mechanisms by which N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide may exert its effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways that regulate cell growth and apoptosis.
  • Direct DNA Interaction : Similar structures have shown the ability to bind DNA and affect replication processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound vs. Triazole Derivatives

The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazole-based analogs (e.g., : N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide).

  • Oxadiazole vs. Triazole: Electronic Properties: Oxadiazoles are electron-deficient, enhancing electrophilic reactivity, while triazoles (with three nitrogen atoms) exhibit stronger hydrogen-bonding capacity. Bioisosteric Potential: Oxadiazoles often serve as carboxylic acid bioisosteres, whereas triazoles mimic amide bonds or participate in metal coordination .
Feature Target Compound (Oxadiazole) (Triazole)
Ring System 1,2,4-Oxadiazole 1,2,4-Triazole
Electron Density Electron-deficient Moderate
Hydrogen Bonding Limited Strong (N–H groups)

Substituent Analysis

Aromatic Substituents

  • Target Compound: 3,4-Dimethylphenyl on oxadiazole and 3,5-dimethoxyphenyl on sulfonamide. 3,5-Dimethoxyphenyl: Methoxy groups improve solubility via polar interactions and may engage in hydrogen bonding with target proteins .
  • : 4-Methylphenyl and 4-pyridinyl on triazole.

    • 4-Pyridinyl : Introduces basicity (pKa ~4.5–6.5) and enhances water solubility. The pyridine ring may participate in π-π stacking or coordinate with metal ions in enzyme active sites .

Functional Group Modifications

  • Sulfonamide vs. Acetamide Linkage: The target’s sulfonamide group (N-methylated) reduces hydrogen-bond donor capacity compared to ’s thioether-linked acetamide.

Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, structural features suggest trends:

Property Target Compound (Triazole Derivative)
Molecular Weight ~490 g/mol (estimated) ~460 g/mol ~440 g/mol
logP (Predicted) ~3.8–4.2 (highly lipophilic) ~3.0–3.5 ~2.8–3.2
Solubility Low (due to methyl/methoxy) Moderate (pyridine) Moderate (ethyl group)

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 891866-52-7

The structure features a thiophene ring, which is known for its role in various biological activities, and an oxadiazole moiety that contributes to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer and bacterial infections.
  • Antioxidant Properties : Some studies suggest that compounds containing methoxy groups can exhibit antioxidant activity, which may protect cells from oxidative stress and contribute to their therapeutic efficacy.
  • Interaction with Cellular Receptors : The presence of aromatic rings in the structure may facilitate binding to various cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A significant area of interest for this compound is its potential anticancer activity. Studies have shown that related compounds can inhibit cancer cell growth through:

  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects by inhibiting bacterial folate synthesis.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study conducted on a panel of cancer cell lines demonstrated that related oxadiazole derivatives showed IC50 values ranging from 0.5 to 10 µM, indicating potent cytotoxicity against these cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
  • Antimicrobial Screening :
    • In vitro studies have shown that similar sulfonamide compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined to be in the range of 32–128 µg/mL for various strains .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 (µM)Reference
AnticancerApoptosis induction0.5 - 10
AntimicrobialFolate synthesis inhibition32 - 128

Q & A

Q. What are the optimal synthetic routes and critical purification steps for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole core via cyclization between a nitrile derivative and hydroxylamine. Subsequent sulfonylation and coupling with substituted thiophene require precise stoichiometric control. Key steps include:

  • Oxadiazole formation : Use of NaIO₄ in THF/H₂O (5:1) for oxidative cyclization under mild conditions .
  • Sulfonamide coupling : Activation with EDCl/HOBt in DMF to ensure regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1) to achieve >98% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in hexane/EtOAc) .

Q. Which analytical techniques are most reliable for characterizing its structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, oxadiazole protons at δ 8.2–8.5 ppm).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~530–535 m/z).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, particularly for the oxadiazole-thiophene linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

  • Core modifications : Synthesize analogs with varied substituents on the 3,4-dimethylphenyl and 3,5-dimethoxyphenyl rings to assess electronic/steric effects.
  • Biological assays : Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants of substituents .
  • Computational modeling : Perform docking studies (AutoDock Vina) to identify key binding interactions, focusing on the sulfonamide’s hydrogen-bonding capacity .

Q. How should contradictory data on its reactivity under varying conditions be resolved?

Conflicting reports on hydrolysis stability may arise from solvent polarity or pH variations:

  • Controlled experiments : Compare degradation rates in DMSO (pH 7.4 buffer) vs. acidic/basic conditions (0.1M HCl/NaOH) at 37°C. Monitor via HPLC.
  • Mechanistic analysis : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) and propose pathways. Adjust synthetic protocols to include stabilizing co-solvents like PEG-400 .

Q. What are the proposed mechanisms for its participation in nucleophilic substitution reactions?

The sulfonamide group acts as a leaving group under specific conditions:

  • SNAr reactions : React with amines (e.g., morpholine) in DMF at 80°C, catalyzed by K₂CO₃. Confirm substitution via loss of sulfonamide protons in ¹H NMR.
  • Reductive cleavage : Use LiAlH₄ to reduce the oxadiazole ring, forming a diamine intermediate (characterized by FT-IR NH stretches at ~3300 cm⁻¹) .

Q. How can its potential as a fluorescent probe for cellular imaging be validated?

  • Photophysical profiling : Measure λₑₓ/λₑₘ in PBS and DMSO; expect solvatochromic shifts due to the conjugated thiophene-oxadiazole system.
  • Cellular uptake : Incubate with HeLa cells (1–10 µM, 24h) and image via confocal microscopy. Compare with commercial probes (e.g., DAPI) for co-localization .

Q. What strategies mitigate its instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation.
  • Light sensitivity : Use amber vials and avoid prolonged exposure to UV light, as the oxadiazole ring undergoes photodegradation (confirmed via TLC and mass loss analysis) .

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